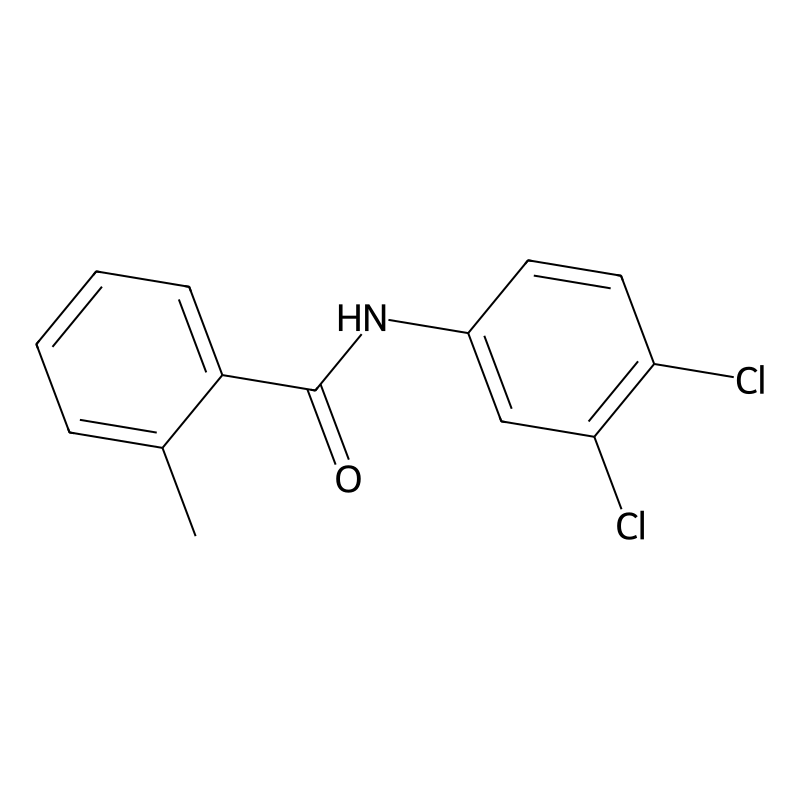

N-(3,4-dichlorophenyl)-2-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3,4-dichlorophenyl)-2-methylbenzamide is a chemical compound characterized by its unique structure that includes a dichlorophenyl group and a methyl substituent on the benzamide moiety. Its molecular formula is CHClN O, with a molecular weight of approximately 292.17 g/mol. The presence of the 3,4-dichlorophenyl group enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Amide Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives.

- Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into reduced amide derivatives.

- Substitution Reactions: The dichlorophenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

N-(3,4-dichlorophenyl)-2-methylbenzamide exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that compounds with similar structures may possess anti-inflammatory, analgesic, and anti-cancer properties. The dichlorophenyl group is often associated with increased potency against various biological targets, including receptors involved in pain and inflammation pathways.

The synthesis of N-(3,4-dichlorophenyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 3,4-dichloroaniline. Common methods include:

- Direct Acylation: This method involves acylating 3,4-dichloroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

- Coupling Agents: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) can enhance the efficiency of the reaction by activating the carboxylic acid derivative for nucleophilic attack by the amine.

- Industrial Production: In an industrial setting, large-scale batch or continuous processes are employed with precise control over reaction parameters to ensure high yield and purity.

N-(3,4-dichlorophenyl)-2-methylbenzamide has potential applications in several fields:

- Pharmaceuticals: It is studied for its potential therapeutic effects in treating inflammatory diseases and pain management due to its biological activity.

- Chemical Research: As a building block in organic synthesis, it serves as a precursor for various derivatives that may exhibit enhanced pharmacological properties.

Interaction studies focus on understanding how N-(3,4-dichlorophenyl)-2-methylbenzamide interacts with specific biological targets such as enzymes and receptors. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins.

- Mechanistic Studies: Investigating how these interactions influence biochemical pathways and cellular processes.

Such studies are crucial for elucidating the mechanisms through which this compound exerts its effects and for guiding further drug development efforts.

Several compounds share structural similarities with N-(3,4-dichlorophenyl)-2-methylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| N-(2,6-dichlorophenyl)-2-methylbenzamide | Dichloro substitution on phenyl ring | Antimicrobial potential | Unique methyl substitution |

| N-(3-chlorophenyl)-2-methylbenzamide | Monochloro substitution | Moderate antimicrobial activity | Less potent due to fewer substitutions |

| N-(3,4-dichlorobenzamide) | Dichloro substitution | Varies based on substitutions | Different reactivity patterns |

| N-(3,4-dichlorophenyl)-N-dimethylurea | Similar dichlorophenyl group | Varies | Different functional groups |

The uniqueness of N-(3,4-dichlorophenyl)-2-methylbenzamide lies in its specific combination of functional groups and structural configuration that may confer distinct pharmacological properties not found in its analogs. The presence of both the 3,4-dichlorophenyl and 2-methyl groups enhances its interaction with biological targets compared to simpler derivatives .